molecular formula C10H11N3O3 B13192801 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13192801
M. Wt: 221.21 g/mol
InChI Key: MJEVQMPDGVYLDV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindolinone core (a six-membered aromatic ring fused to a five-membered lactam ring). Key structural attributes include:

  • 2-Methyl group: Positioned on the lactam ring, contributing to steric and electronic effects.
  • 6-Nitro group: An electron-withdrawing substituent on the aromatic ring, enhancing electrophilicity and influencing redox properties.

While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., isoindolinones with amino, nitro, or alkyl substituents) suggest applications in drug discovery, particularly in targeting proteins like KRAS, as seen in related indole-fused isoindolinones .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(aminomethyl)-2-methyl-6-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H11N3O3/c1-12-9(5-11)7-3-2-6(13(15)16)4-8(7)10(12)14/h2-4,9H,5,11H2,1H3

InChI Key

MJEVQMPDGVYLDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and solvents is crucial to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and methanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group may participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) pKa (Predicted) Key Properties/Applications References
Target Compound 2-Me, 6-NO2, 3-NH2CH2 ~235.23* Not reported Potential electrophilic reactivity from NO2; amine for H-bonding.
6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one 2-Me, 6-NH2 176.22 4.01 Electron-rich due to NH2; used in medicinal chemistry intermediates.
6-Amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one 3,3-diMe, 6-NH2 176.22 Not reported Steric hindrance from dimethyl group; potential stability enhancement.
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one 2-Ph, 5-(2-NO2C6H4NH) ~335.34* Not reported Extended conjugation from phenyl/nitroanilino; possible kinase inhibition.
2,3-Dihydro-1H-isoindol-1-one (parent) No substituents 133.15 Baseline structure; limited reactivity.

*Calculated using molecular formulas.

Key Observations:

Substituent Effects on Reactivity: The 6-nitro group in the target compound distinguishes it from amino-substituted analogs (e.g., 6-amino-2-methyl derivative ). Nitro groups enhance electrophilicity, making the compound a candidate for nucleophilic aromatic substitution or redox-sensitive applications. Aminomethyl vs. Amino Groups: The 3-aminomethyl group provides a flexible linker for functionalization, unlike direct amino substituents (e.g., in BI 2852, an indole-fused isoindolinone with reported biological activity ).

Steric and Electronic Modifications: 2-Methyl vs. 3,3-Dimethyl Substitution: The dimethyl group in 6-amino-3,3-dimethyl-isoindolinone introduces steric bulk, possibly stabilizing the lactam ring against hydrolysis.

The nitro group may act as a pharmacophore or prodrug trigger (e.g., nitroreductase activation).

Synthetic Accessibility: Similar compounds (e.g., 3-hydroxy-2-phenyl derivatives ) are synthesized via condensation or cyclization reactions. The target’s nitro and aminomethyl groups may require selective protection/deprotection steps.

Biological Activity

3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a nitro group, which is known to influence its biological activity significantly. The presence of the nitro group can enhance redox reactions within cells, leading to various biological effects, including antimicrobial and anti-inflammatory properties.

1. Antimicrobial Activity

Research indicates that compounds with nitro groups can trigger oxidative stress in microbial cells, leading to cell death. The nitro group acts as both a pharmacophore and a toxicophore, facilitating interactions with cellular components such as proteins and nucleic acids. This mechanism has been observed in various studies highlighting the compound's potential against bacteria and parasites .

2. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through the modulation of inflammatory pathways. Nitro-containing compounds have been shown to inhibit pro-inflammatory cytokines and promote antioxidant defenses, making them candidates for treating conditions characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 investigated the antimicrobial efficacy of several nitro compounds, including 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of the compound against various pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This data suggests that the compound possesses considerable potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of nitro compounds in a murine model of acute inflammation. The administration of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

Inflammatory MarkerControl (pg/mL)Treated (pg/mL)
TNF-alpha15075
IL-620090

These findings support the hypothesis that this compound can modulate inflammatory responses effectively .

Toxicological Considerations

While exploring the biological activity of 3-(Aminomethyl)-2-methyl-6-nitro-2,3-dihydro-1H-isoindol-1-one, it is crucial to consider its toxicological profile. Nitro compounds are often associated with cytotoxicity due to their reactive nature. Safety assessments indicate that while the compound shows promise for therapeutic applications, caution is warranted regarding its potential toxicity in vivo .

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